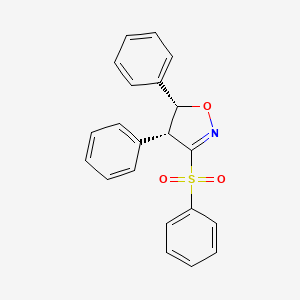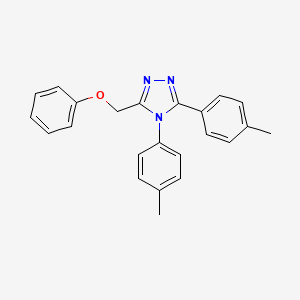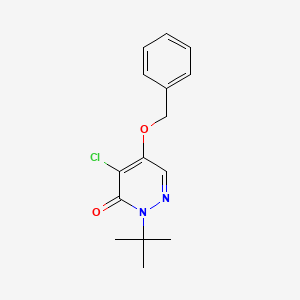![molecular formula C19H19N3O B12908599 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl- CAS No. 832676-92-3](/img/structure/B12908599.png)
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinazoline moiety, which contributes to its unique chemical properties.
准备方法
The synthesis of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with a suitable aldehyde and a propylamine derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride. The reaction mixture is heated to promote cyclization, leading to the formation of the desired imidazoquinazoline product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can be compared to other imidazoquinazoline derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer properties.
3-Phenylimidazo[1,2-b]pyridazine: Studied for its antimicrobial activity.
4-Phenylimidazo[1,2-a]quinoline: Investigated for its anti-inflammatory effects.
The uniqueness of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one lies in its specific substitution pattern and the resulting biological activities
属性
CAS 编号 |
832676-92-3 |
|---|---|
分子式 |
C19H19N3O |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-2-8-17-18(23)22(15-10-4-3-5-11-15)19-20-16-12-7-6-9-14(16)13-21(17)19/h3-7,9-12,17H,2,8,13H2,1H3 |
InChI 键 |
JJJNJXMVWHMCMK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)


![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)

![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)



![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)

![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
